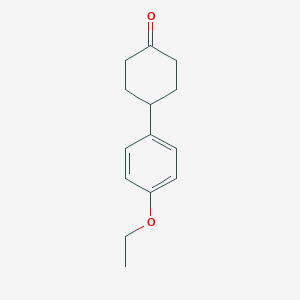

4-(4-Ethoxyphenyl)cyclohexanone

概要

説明

4-(4-Ethoxyphenyl)cyclohexanone is an organic compound with the molecular formula C14H18O2. It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 4-ethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)cyclohexanone typically involves the reaction of 4-hydroxyphenylcyclohexanone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the ethoxy group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

化学反応の分析

Types of Reactions

4-(4-Ethoxyphenyl)cyclohexanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

科学的研究の応用

4-(4-Ethoxyphenyl)cyclohexanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the production of materials and chemicals with specific properties.

作用機序

The mechanism of action of 4-(4-Ethoxyphenyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The ethoxyphenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets are subjects of ongoing research .

類似化合物との比較

Similar Compounds

- 4-(4-Methoxyphenyl)cyclohexanone

- 4-(4-Propoxyphenyl)cyclohexanone

- 4-(4-Chlorophenyl)cyclohexanone

- 4-(4-Bromophenyl)cyclohexanone

Uniqueness

4-(4-Ethoxyphenyl)cyclohexanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct properties and applications .

生物活性

Overview

4-(4-Ethoxyphenyl)cyclohexanone, with the molecular formula , is a cyclohexanone derivative notable for its structural features, particularly the ethoxy group. This compound has garnered interest in various fields including medicinal chemistry, due to its potential biological activities and applications.

- IUPAC Name : 4-(4-ethoxyphenyl)cyclohexan-1-one

- Molecular Weight : 218.29 g/mol

- Melting Point : Data not extensively documented; stability under various conditions is noted.

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, its structural characteristics suggest potential interactions with biological macromolecules, which could lead to various pharmacological effects. The presence of the ethoxy group may influence its lipophilicity and permeability across biological membranes, potentially enhancing its bioactivity.

Pharmacokinetics

Predictions based on physicochemical properties indicate that this compound may exhibit:

- High gastrointestinal absorption : This suggests good oral bioavailability.

- Blood-brain barrier permeability : Implying potential central nervous system effects.

Antimicrobial Properties

Research into compounds similar to this compound has indicated potential antimicrobial activities. For instance, derivatives of cyclohexanones have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.

Antioxidant Activity

Cyclohexanone derivatives have been studied for their antioxidant capabilities. The ethoxy substitution could enhance radical scavenging activity, making it a candidate for further investigation in oxidative stress-related conditions.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study examined derivatives of cyclohexanones and found that many exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Future research should focus on evaluating the specific antimicrobial activity of this compound through in vitro assays.

-

Antioxidant Activity :

- Research has indicated that certain cyclohexanone derivatives can act as effective antioxidants. The structure of this compound suggests it may also exhibit this property, warranting further exploration through assays like DPPH and ABTS.

-

Potential for Drug Development :

- Given the structural similarity to known bioactive compounds, there is a potential pathway for developing new therapeutic agents based on this compound. Molecular docking studies could provide insights into binding affinities with target proteins involved in disease processes.

Comparison with Similar Compounds

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-(4-Methoxyphenyl)cyclohexanone | Methoxy group instead of ethoxy | Antimicrobial, Antioxidant |

| 4-(4-Chlorophenyl)cyclohexanone | Chlorine substitution | Anticancer properties |

| 4-(4-Bromophenyl)cyclohexanone | Bromine substitution | Potential anti-inflammatory effects |

特性

IUPAC Name |

4-(4-ethoxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGMDGDDOADTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。